molecular formula C6H8N4O B15204903 1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine

1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine

Cat. No.: B15204903
M. Wt: 152.15 g/mol
InChI Key: DZLZLEONHWFGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1H-pyrazole with methoxyamine under acidic conditions. This reaction leads to the formation of the desired compound through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with various biological activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Another pyrazole derivative with similar biological activities.

    4-amino-1H-pyrazole: A related compound with a different substitution pattern.

    1-methyl-1H-pyrazol-4-amine: A structurally similar compound with a methyl group instead of a methoxy group.

Uniqueness

1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

1-methoxypyrazolo[1,5-b]pyrazol-4-amine

InChI

InChI=1S/C6H8N4O/c1-11-9-3-2-6-5(7)4-8-10(6)9/h2-4H,7H2,1H3

InChI Key

DZLZLEONHWFGPU-UHFFFAOYSA-N

Canonical SMILES

CON1C=CC2=C(C=NN21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.